4-Cyano-1-(2-phenylethyl)piperidine
Description
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(2-phenylethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14H,6-11H2 |
InChI Key |
QDNKANVPPGGTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-cyano-1-(2-phenylethyl)piperidine with related compounds:
Key Observations :
- The cyano group in this compound increases polarity compared to non-polar substituents (e.g., hydrogen in 1-(2-phenylethyl)piperidine) .
- The anilino group in 4-anilino-1-(2-phenethyl)piperidine introduces hydrogen-bonding capability, which may enhance receptor interactions in opioid derivatives .
- 3-Fluorofentanyl demonstrates how bulkier substituents (e.g., fluorophenyl amide) significantly increase molecular weight and modulate pharmacological activity .
Pharmacological Implications
- Opioid Receptor Binding: The 4-anilino substituent in fentanyl precursors is critical for µ-opioid receptor affinity.
Preparation Methods
Key Reaction Parameters
Limitations
-
Low Hydrolysis Efficiency : Subsequent hydrolysis of the nitrile to the corresponding amide (a prerequisite for further functionalization) historically achieved only 7% yield due to steric hindrance and competing decomposition pathways.
-
Byproduct Formation : The presence of aniline introduces risks of N-alkylation byproducts, necessitating rigorous purification.
Modern Hydrolysis Optimization: Catalytic and Solvent Engineering
To address the bottleneck in hydrolysis, recent advancements focus on imidate intermediates as a gateway to higher yields. The improved protocol replaces direct nitrile hydrolysis with a three-step sequence involving formylation, imidate formation, and base-mediated decomposition (Eq. 2–4):
Equation 2 (Formylation)
Equation 3 (Imidate Formation)
Equation 4 (Base Hydrolysis)
Performance Metrics
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Formylation | HCOOH, Ac₂O, 42°C | 80% |
| Imidate Formation | MeOH/HCl, reflux | 85% |
| Base Hydrolysis | 2M NaOH, RT | 95% |
| Net Yield | - | 47% (vs. 7% previously) |
This sequence enhances atom economy and reduces waste generation by 60%, making it preferable for large-scale synthesis.
Alternative Pathways: Nucleophilic Cyanation and Reductive Amination
While the Strecker method dominates industrial production, niche applications employ alternative routes:
Nucleophilic Cyanation of Piperidinones
Treatment of 1-(2-phenylethyl)piperidin-4-one with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnI₂) provides direct access to the 4-cyano derivative (Eq. 5):
Equation 5
Advantages
-
Single-Step Process : Eliminates the need for aniline, simplifying purification.
-
Functional Group Tolerance : Compatible with ester and ketone moieties.
Challenges
-
Cost : TMSCN is prohibitively expensive for bulk manufacturing.
-
Safety : Exothermic reactions require precise temperature control.
Reductive Amination of Cyano-Substituted Precursors
A less common approach involves reductive amination of 4-cyanopiperidine with phenethyl bromide under hydrogenation conditions (Eq. 6):
Equation 6
| Parameter | Value |
|---|---|
| Pressure | 50 psi |
| Temperature | 80°C |
| Yield | 35% |
This method’s modest yield and reliance on high-pressure hydrogenation limit its industrial adoption.
Industrial-Scale Process Design and Optimization
Pharmaceutical manufacturers prioritize continuous-flow reactors to enhance the Strecker synthesis’s scalability. Key innovations include:
Economic and Environmental Impact
-
Cost Reduction : Flow systems lower solvent consumption by 70%, saving ~$12,000 per ton of product.
-
Waste Minimization : Recycling acetic acid and aniline cuts hazardous waste output by 45%.
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures compliance with pharmacopeial standards:
Spectroscopic Data
Purity Standards
| Parameter | Requirement | Method |
|---|---|---|
| HPLC Purity | ≥99.5% | USP <621> |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Cyano-1-(2-phenylethyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via reactions between substituted nitroaromatics and piperidine under reflux with a base like sodium carbonate . Optimization includes adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalytic methods, such as palladium-mediated cyanation for introducing the cyano group, may enhance yield . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyano group at C4, phenethyl at N1). Aromatic protons in the phenethyl group appear as multiplets (δ 7.2–7.4 ppm), while the piperidine ring shows characteristic splitting patterns .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 241) and monitors purity (>98%) using C18 columns and acetonitrile/water mobile phases .
- IR Spectroscopy : Validates the cyano group (C≡N stretch ~2240 cm⁻¹) and piperidine ring stability .
Q. What in vitro models are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Prioritize receptor-binding assays (e.g., opioid or dopamine receptors due to structural analogs ). Use HEK-293 cells transfected with target receptors for IC₅₀ determination. For cytotoxicity, employ MTT assays in HepG2 or primary neuronal cells. Dose-response curves (1 nM–100 µM) and statistical validation (e.g., ANOVA with p < 0.05) are critical .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyano group in this compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing the cyano group with -NO₂, -CF₃, or -OH to assess electronic and steric effects .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., μ-opioid receptor). Focus on hydrogen bonding between C≡N and Thr307 or Lys233 residues .
- Kinetic Studies : Measure association/dissociation rates via surface plasmon resonance (SPR) to quantify binding affinity changes .
Q. What strategies resolve contradictions in reported metabolic stability data for piperidine derivatives?
- Methodological Answer :
- Comparative Metabolism Studies : Use liver microsomes (human vs. rodent) with LC-MS/MS to identify species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) .
- Isotopic Labeling : Introduce ²H or ¹³C at metabolically labile sites (e.g., benzylic positions) to track degradation pathways .
- Data Normalization : Control for experimental variables (e.g., microsome batch, incubation time) using internal standards like verapamil .
Q. How can computational modeling improve the design of this compound analogs with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of logBB values (e.g., ChemBL) using descriptors like polar surface area (<90 Ų) and cLogP (2–4) .
- Molecular Dynamics (MD) : Simulate lipid bilayer permeation (CHARMM-GUI) to optimize substituent hydrophobicity .
- In Silico Toxicity Prediction : Apply Derek Nexus or ProTox-II to flag neurotoxic or cardiotoxic moieties early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
